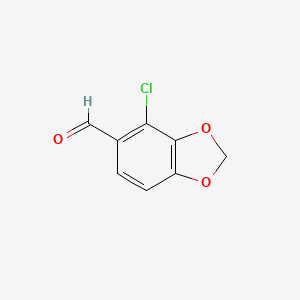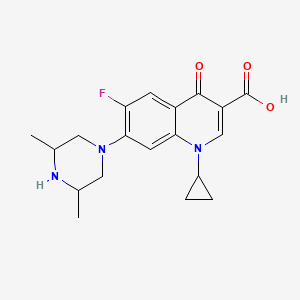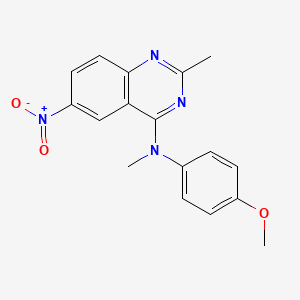
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is an organomagnesium compound used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the formation of various organic molecules due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF can be synthesized through the reaction of p-methylthiobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction is as follows:
p-Methylthiobenzyl chloride+Mg→p-Methylthiobenzyl magnesium chloride
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored closely to prevent any side reactions and to ensure the complete conversion of the starting materials.
化学反応の分析
Types of Reactions
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Electrophiles: Reacts with various electrophiles under controlled conditions to form complex organic molecules.
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals.
科学的研究の応用
Chemistry
In chemistry, 4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology
In biological research, this compound is used to synthesize molecules that can act as intermediates in the study of biochemical pathways. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical intermediates. These intermediates are crucial in the development of new drugs and treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its ability to form strong carbon-carbon bonds makes it valuable in the synthesis of durable and stable materials.
作用機序
The mechanism of action of 4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of the carbon-magnesium bond is the key to its effectiveness in forming new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium chloride
- Ethylmagnesium bromide
Uniqueness
4-(Methylthio)benzylmagnesium chloride, 0.25 M in THF is unique due to the presence of the methylthio group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals.
Conclusion
This compound is a versatile and valuable compound in organic synthesis. Its ability to form strong carbon-carbon bonds makes it essential in the development of new materials, drugs, and chemicals. Its unique properties and reactivity make it a crucial tool in both academic research and industrial applications.
特性
分子式 |
C8H9ClMgS |
|---|---|
分子量 |
196.98 g/mol |
IUPAC名 |
magnesium;1-methanidyl-4-methylsulfanylbenzene;chloride |
InChI |
InChI=1S/C8H9S.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
XDHAGOAQPRECFA-UHFFFAOYSA-M |
正規SMILES |
CSC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8682168.png)
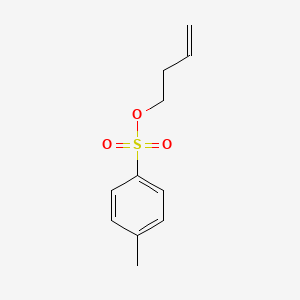
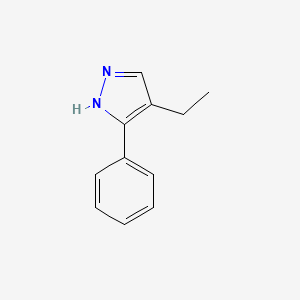

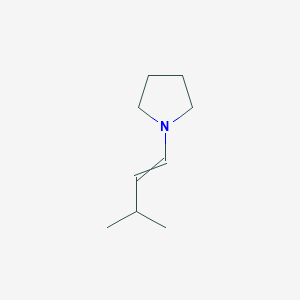

![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)
![N-(2,6-dimethylphenyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B8682220.png)
